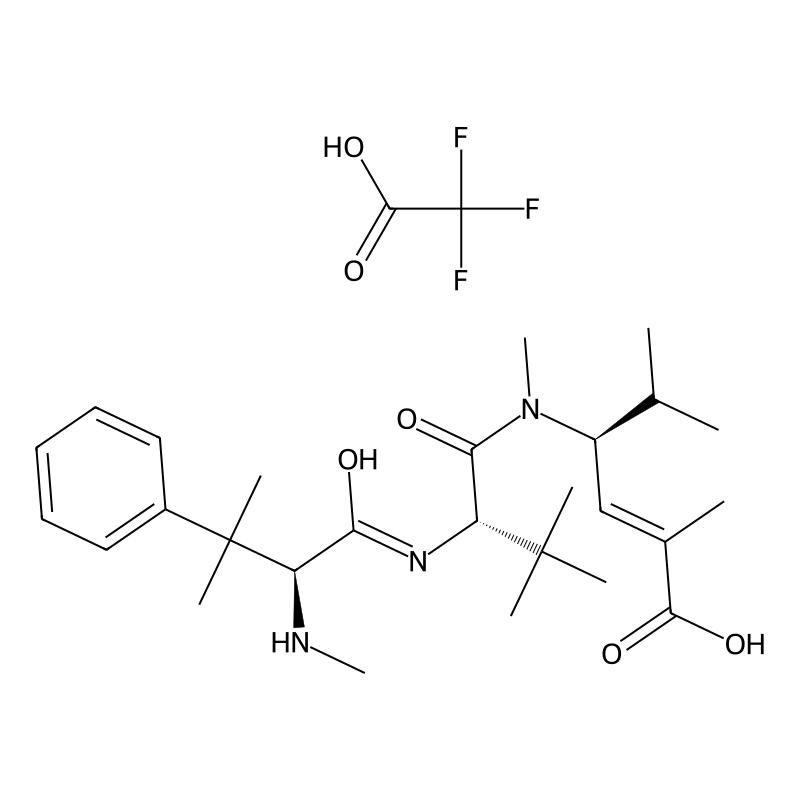

Taltobulin trifluoroacetate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biological Activity & Quantitative Data

Taltobulin trifluoroacetate exhibits high potency against a wide range of cancer cell lines and shows efficacy in animal tumor models.

In Vitro Antiproliferative Activity

The table below summarizes the inhibitory activity (IC₅₀) of Taltobulin against a panel of human tumor cell lines after a 3-day exposure [1].

| Cancer Type | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Leukemia | CCRF-CEM | 0.2 ± 0.03 |

| Ovarian | 1A9 | 0.6 ± 0.1 |

| Non-Small Cell Lung Cancer (NSCLC) | A549 | 1.1 ± 0.5 |

| NCI-H1299 | 6.8 ± 6.1 | |

| Breast | MX-1W | 1.8 ± 0.6 |

| MCF-7 | 7.3 ± 2.3 | |

| Colon | HCT-116 | 0.7 ± 0.2 |

| DLD-1 | 1.1 ± 0.4 | |

| Colo205 | 1.5 ± 0.6 | |

| KM20 | 1.8 ± 0.6 | |

| SW620 | 3.6 ± 0.8 | |

| Melanoma | A375 | 1.1 ± 0.8 |

| Lox | 1.4 ± 0.6 | |

| SK-Mel-2 | 1.7 ± 0.5 |

In Vivo Efficacy in Mouse Xenograft Models

The following table shows the efficacy of Taltobulin in inhibiting the growth of human tumor xenografts in athymic mice [1].

| Tumor Model | Dosage & Route | Treatment Duration | Result (Tumor Growth Inhibition) |

|---|---|---|---|

| Lox Melanoma | 1.6 mg/kg, i.v. | 35 days | 96-98% (on day 12) |

| KB-8-5 Epidermoid | 1.6 mg/kg, i.v. | 35 days | 84% (on day 14) |

| MX-1W Breast | 1.6 mg/kg, i.v. | 35 days | 97% |

| DLD-1 Colon | 1.6 mg/kg, i.v. | 35 days | 80% |

| HCT-15 Colon | 1.6 mg/kg, i.v. | 35 days | 66% |

| Lox Melanoma | 3 mg/kg, p.o. (gavage) | Not Specified | 97.3% |

| KB-3-1 Epidermoid | 3 mg/kg, p.o. (gavage) | Not Specified | 82% |

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are detailed methodologies from recent studies.

Cell Cytotoxicity Assay (AlamarBlue)

This protocol was used to demonstrate how FGF1 protects MCF-7 breast cancer cells from Taltobulin-induced cytotoxicity [2].

- Cell Line: MCF-7 breast cancer cells.

- Seeding: Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS and antibiotics. Incubate for 24 hours.

- Treatment: Treat cells with 5 nM Taltobulin in the presence or absence of protective factors (e.g., 10 ng/mL FGF1 or EGF) and 10 U/mL heparin.

- Optional Inhibitors: To investigate signaling pathways, add specific inhibitors (e.g., 100 nM PD173074 (FGFR inhibitor) or 10 µM Gefitinib (EGFR inhibitor)) 15 minutes before administering Taltobulin and growth factors.

- Incubation & Measurement: Incubate for 48 hours. Then, add alamarBlue Cell Viability Reagent according to the manufacturer's instructions.

- Detection: Measure the fluorescence of the reduced dye (Excitation: 560 nm, Emission: 590 nm).

- Data Analysis: Normalize the cytotoxic effect of the drugs to untreated control cells.

Cell Migration Assay (IncuCyte)

This protocol details the method used to study the effect of Taltobulin and growth factors on cancer cell migration [2].

- Cell Seeding: Seed MCF-7 cells at a density of 4.5 × 10⁴ cells/well on a poly-D-Lysine coated 96-well ImageLock plate.

- Wound Creation: Create a uniform wound in the cell monolayer using the IncuCyte WoundMaker.

- Treatment: Treat cells with 5 nM Taltobulin and stimulate with 10 ng/mL of FGF1 or EGF (with 10 U/mL heparin) in the presence or absence of specific inhibitors.

- Image Acquisition & Analysis: Place the plate in the IncuCyte system to automatically acquire wound images every 2 hours. Analyze the data using integrated software (e.g., IncuCyte ZOOM) to calculate metrics like "Relative Wound Density" after 36 hours.

Signaling Pathway Analysis (Western Blotting)

This method was used to elucidate the signaling pathways involved in growth factor-mediated protection against Taltobulin [2].

- Cell Preparation: Seed MCF-7 cells on 6-well plates at 2 × 10⁵ cells/well. Serum-starve the cells for 24 hours before treatment.

- Treatment & Inhibition: Stimulate serum-starved cells with 10 ng/mL FGF1 or EGF for specified times (e.g., 0, 5, 15, 30, 120 minutes). To probe pathway necessity, pre-treat cells with inhibitors (e.g., 20 µM UO126 (MEK/ERK inhibitor) or 20 µM LY294002 (PI3K inhibitor)) 15 minutes prior to growth factor stimulation.

- Protein Extraction & Detection: Lyse cells, extract proteins, and separate by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against phospho-proteins (e.g., p-ERK1/2, p-AKT) and total proteins, followed by HRP-conjugated secondary antibodies. Visualize using a chemiluminescence detection system.

Mechanism of Action and Signaling Pathways

This compound inhibits the polymerization of purified tubulin, disrupting cellular microtubule networks. This leads to a halt in mitosis (mitotic arrest) and the programmed death of the cell (apoptosis) [1]. It binds at the vinca domain between the α- and β-subunits of tubulin [3].

Recent research explores how growth factor signaling can confer resistance to its cytotoxic effects. The diagram below summarizes the mechanism of Taltobulin and the subsequent resistance pathways identified in MCF-7 cells.

Mechanism of Taltobulin and resistance pathways: FGF1 protects via ERK and AKT, while EGF acts only through ERK [2].

Research Applications and Potential

- Overcoming Drug Resistance: Its primary value in research stems from its ability to evade efflux by the P-glycoprotein drug transporter, a common mechanism of resistance to other chemotherapeutic agents like taxanes and vinca alkaloids [1].

- Antibody-Drug Conjugate (ADC) Payload: Its high potency makes it an attractive candidate as a cytotoxic "warhead" in ADCs. Novel synthetic routes are being developed to facilitate its incorporation into such targeted therapies [3]. An ADC using a hemiasterlin analogue is currently in Phase I clinical trials (NCT03748186) [3].

- Tool Compound: It is widely used as a research tool to study microtubule dynamics, mitotic mechanisms, and mechanisms of drug resistance and sensitization in various cancer types [1] [2].

References

SPA-110 trifluoroacetate synthetic hemiasterlin analogue

Compound Profile: SPA-110 Trifluoroacetate (Taltobulin)

SPA-110 Trifluoroacetate, also known as Taltobulin or HTI-286, is a potent synthetic analogue of the natural tripeptide, Hemiasterlin. It functions as a tubulin inhibitor, disrupting microtubule dynamics and leading to apoptosis in cancer cells. A key characteristic of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, making it a compelling candidate for anticancer drug development and as a payload for Antibody-Drug Conjugates (ADCs) [1] [2] [3].

| Property | Description |

|---|---|

| CAS Number | 228266-41-9 [1] [2] |

| Molecular Formula | C₂₉H₄₄F₃N₃O₆ [1] [2] |

| Molecular Weight | 587.67 g/mol (587.68 g/mol) [1] [2] |

| Chemical Names | Taltobulin trifluoroacetate; HTI-286 (trifluoroacetate); SPA-110 (trifluoroacetate) [1] [4] [2] |

| Appearance | White to off-white solid [1] |

| Solubility (DMSO) | ≥ 39 mg/mL (~66.4 mM) [1] [2] |

| Mechanism of Action | Tubulin inhibitor; microtubule destabilizer [1] [3] |

| Primary Application | ADC cytotoxin (warhead); anticancer agent [1] [3] |

Mechanism of Action and Signaling Pathway

Taltobulin exerts its potent cytotoxic effect by targeting tubulin, a core component of the cell's cytoskeleton. The following diagram illustrates the sequential pathway from tubulin binding to programmed cell death.

Biological Activity Data

In Vitro Antiproliferative Activity

Taltobulin demonstrates exceptional potency against a broad panel of human tumor cell lines. The activity below was measured after a 3-day incubation period [1].

| Cell Line | Tumor Type | IC₅₀ (nM) |

|---|---|---|

| CCRF-CEM | Leukemia | 0.2 ± 0.03 nM |

| 1A9 | Ovarian | 0.6 ± 0.1 nM |

| A375 | Melanoma | 1.1 ± 0.8 nM |

| HCT-116 | Colon | 0.7 ± 0.2 nM |

| MX-1W | Breast | 1.8 ± 0.6 nM |

| A549 | NSCLC | 1.1 ± 0.5 nM |

| MCF-7 | Breast | 7.3 ± 2.3 nM |

| NCI-H1299 | NSCLC | 6.8 ± 6.1 nM |

| Median IC₅₀ | (18 cell lines) | 1.7 nM |

In Vivo Efficacy in Xenograft Models

Taltobulin has shown significant efficacy in inhibiting tumor growth in mouse models [1] [2].

| Model | Administration | Dosage | Result |

|---|---|---|---|

| HCT-15, DLD-1, MX-1W, KB-8-5 (human tumor xenografts) | Intravenous (i.v.) | 1.6 mg/kg | Growth inhibition |

| KB-3-1 epidermoid xenograft | Oral gavage (p.o.) | 3 mg/kg | 92.3% growth inhibition |

| Lox melanoma xenograft | Oral gavage (p.o.) | 3 mg/kg | 82.2% growth inhibition |

Comparative Potency with Related Compounds

This table contextualizes the activity of Taltobulin against other tubulin-targeting agents [5].

| Compound | Anti-proliferative IC₅₀ (1A9 Ovarian Cancer Cells) | Tubulin Polymerization Inhibition IC₅₀ |

|---|---|---|

| Taltobulin (HTI-286) | 0.0002 μM (0.2 nM) | 0.7 μM |

| Tubulysin U | 0.00065 μM (0.65 nM) | 1.9 μM |

| Tubulysin V | 0.12 μM (120 nM) | 1.1 μM |

Experimental Protocols

In Vitro Cell Proliferation Assay

This is a standard protocol for assessing the compound's cytotoxicity in cultured cells [1].

- Cell Lines: Various (e.g., leukemia CCRF-CEM, ovarian 1A9, breast MX-1W, colon HCT-116, melanoma A375).

- Compound Concentration Range: 0.2 - 7.3 nM.

- Incubation Time: 3 days.

- Readout: Cell growth inhibition, with IC₅₀ values calculated.

In Vivo Efficacy Study Protocol

A representative protocol for evaluating efficacy in mouse xenograft models is as follows [1]:

- Animals: Athymic nu/nu female mice (5-6 weeks old).

- Tumor Models: Human tumor xenografts (e.g., HCT-15 colon cancer, Lox melanoma).

- Administration:

- Intravenous (i.v.): 1.6 mg/kg.

- Oral Gavage (p.o.): 3 mg/kg.

- Treatment Duration: Up to 35 days.

- Endpoint: Measurement of tumor volume compared to control groups.

Sample In Vivo Formulation Preparation

For animal studies, here is an example of how to prepare a working solution for injection [1] [2]:

- Injection Formulation (Example): DMSO : Tween 80 : Saline = 10 : 5 : 85.

- Take 100 μL of Taltobulin DMSO stock solution.

- Add 50 μL of Tween 80 and mix.

- Add 850 μL of saline (0.9% sodium chloride in ddH₂O) and mix to obtain a clear solution.

Synthesis Overview

The synthesis of Taltobulin is a complex, multi-step process involving the stereoselective assembly of three key amino acid building blocks [4].

- Building Block Synthesis:

- The central N-methyl-L-valine-derived fragment is prepared from N-Boc-N-Methyl-L-valine, which is converted to a Weinreb amide and then reduced to an aldehyde. A Wittig reaction introduces the unsaturated ester side chain [4].

- The unique tubuvaline-like fragment is synthesized via Friedel-Crafts acylation, followed by diastereoselective introduction of an azide group to establish the chiral center, and subsequent reduction and protection [4].

- Peptide Assembly:

- The dipeptide backbone is first constructed by coupling deprotected amino ester intermediates.

- This dipeptide is then coupled with the third N-Boc amino acid building block to form the protected tripeptide.

- The final steps involve sequential deprotection of the ethyl ester and the N-Boc group using LiOH and trifluoroacetic acid, respectively, to yield the final Taltobulin compound [4].

References

- 1. This compound | analogue of Hemiasterlin | InvivoChem [invivochem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. Taltobulin, SPA-110(trifluoroacetate salt), HTI-286- ... [drugfuture.com]

- 5. Total Synthesis and Biological Evaluation of Tubulysin U, ... [pmc.ncbi.nlm.nih.gov]

Taltobulin trifluoroacetate ADC cytotoxin warhead function

Mechanism of Action as an ADC Warhead

The following diagram illustrates the pathway through which an ADC delivers Taltobulin to a cancer cell, leading to cell death.

The diagram above shows the process of Taltobulin ADC from binding to target antigen, internalization, payload release, to inducing cell death [1] [2] [3].

Quantitative Biological Activity Profile

The high potency of Taltobulin trifluoroacetate is demonstrated through extensive in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound (HTI-286) Across Tumor Cell Lines [4] [5]

| Cell Line / Cancer Type | Specific Cell Model | Reported IC₅₀ (nM) |

|---|---|---|

| Leukemia | CCRF-CEM | 0.2 ± 0.03 |

| Ovarian | 1A9 | 0.6 ± 0.1 |

| Non-Small Cell Lung Cancer (NSCLC) | A549 | 1.1 ± 0.5 |

| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1299 | 6.8 ± 6.1 |

| Breast | MX-1W | 1.8 ± 0.6 |

| Breast | MCF-7 | 7.3 ± 2.3 |

| Colon | HCT-116 | 0.7 ± 0.2 |

| Colon | DLD-1 | 1.1 ± 0.4 |

| Colon | HCT-15 | 4.2 ± 2.5 |

| Melanoma | A375 | 1.1 ± 0.8 |

| Melanoma | Lox | 1.4 ± 0.6 |

| Melanoma | SK-Mel-2 | 1.7 ± 0.5 |

Table 2: In Vivo Efficacy of this compound (HTI-286) in Xenograft Models [4] [5] [6]

| Tumor Xenograft Model | Administration Route | Dosage Regimen | Efficacy Outcome (Tumor Growth Inhibition) |

|---|---|---|---|

| Lox Melanoma | Intravenous (i.v.) | 1.6 mg/kg | 96-98% inhibition on day 12 |

| KB-8-5 Epidermoid | Intravenous (i.v.) | 1.6 mg/kg | 84% inhibition on day 14 |

| MX-1W Breast | Intravenous (i.v.) | 1.6 mg/kg | 97% inhibition |

| HCT-15 Colon | Intravenous (i.v.) | 1.6 mg/kg | 66% inhibition |

| DLD-1 Colon | Intravenous (i.v.) | 1.6 mg/kg | 80% inhibition |

| KB-3-1 Epidermoid | Oral Gavage (p.o.) | 3 mg/kg | 82.0% inhibition |

| Lox Melanoma | Oral Gavage (p.o.) | 3 mg/kg | 97.3% inhibition |

Experimental Protocols for Key Assays

For researchers aiming to validate these findings, here are summaries of the key methodologies cited in the literature.

Protocol 1: In Vitro Cell Proliferation Assay [4] [5]

- Cell Lines: A panel of 18 human tumor cell lines can be used, including leukemia (CCRF-CEM), ovarian (1A9), NSCLC (A549, NCI-H1299), breast (MX-1W, MCF-7), colon (HCT-116, DLD-1, HCT-15), and melanoma (A375, Lox, SK-Mel-2).

- Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium.

- Concentration & Incubation: Cells are exposed to a range of Taltobulin concentrations (e.g., 0.2 to 7.3 nM) for a continuous period of 3 days.

- Viability Measurement: Cell viability is assessed after the incubation period using a standard method like MTT or CellTiter-Glo, which measures metabolic activity as a proxy for the number of living cells.

- Data Analysis: The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curves.

Protocol 2: In Vivo Xenograft Efficacy Study [4] [5]

- Animal Model: Athymic nu/nu female mice (5-6 weeks old) are implanted subcutaneously with human tumor cells (e.g., Lox melanoma, KB-8-5, MX-1W) to establish xenografts.

- Dosing Formulation: For intravenous administration, the compound can be formulated in a solution such as DMSO:Tween 80:Saline (10:5:85). For oral gavage, other suitable formulations may be used [4].

- Dosage & Administration: Once tumors are established, mice are administered Taltobulin at 1.6 mg/kg via intravenous (i.v.) injection or 3 mg/kg via oral gavage (p.o.).

- Treatment Schedule: A common schedule is administration once per day for 35 days, though this can be adjusted.

- Efficacy Endpoint: Tumor volumes are measured regularly and compared to those in vehicle-treated control groups. The percentage of tumor growth inhibition is calculated.

Key Advantages for ADC Development

Taltobulin offers several distinct properties that make it an attractive candidate for use as an ADC warhead:

- High Potency: It exhibits sub-nanomolar to low-nanomolar cytotoxicity across a broad spectrum of cancer cell lines, which is a prerequisite for effective ADC payloads as only a small amount of the drug reaches the tumor [4] [7].

- Overcomes Multidrug Resistance: A significant advantage is its ability to evade efflux by the P-glycoprotein (P-gp) pump. This makes it particularly valuable for targeting tumors that have developed resistance to other chemotherapeutic agents like taxanes and vinca alkaloids [5] [6].

- Synthetic Accessibility: Improved synthetic routes, such as those utilizing multicomponent Ugi reactions, have been developed for Taltobulin and hemiasterlin analogues. This facilitates production and allows for the generation of diverse analogues for linker attachment [7].

- Proven ADC Efficacy: Research has demonstrated that ADCs constructed with hemiasterlin analogues like Taltobulin display sub-nanomolar cytotoxicity against target-positive cancer cells (e.g., HER2-expressing cells) while showing no activity against antigen-negative cells, confirming a potent and targeted effect [7].

References

- 1. Antibody drug conjugate: the “biological missile” for ... [nature.com]

- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for ... [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-Drug Conjugates: The New Frontier of Chemotherapy [pmc.ncbi.nlm.nih.gov]

- 4. | Taltobulin of Hemiasterlin | InvivoChem trifluoroacetate analogue [invivochem.com]

- 5. This compound (HTI-286 ... [medchemexpress.com]

- 6. | TargetMol this compound [targetmol.com]

- 7. Expeditious Total Synthesis of Hemiasterlin through a ... [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Profile of Taltobulin Trifluoroacetate

Taltobulin trifluoroacetate is a potent synthetic analogue of Hemiasterlin that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis [1] [2]. The following table summarizes its growth inhibitory activity (IC₅₀) across a panel of human tumor cell lines after a 3-day incubation period [1].

Table 1: In Vitro Cytotoxicity of this compound (HTI-286) in Human Tumor Cell Lines [1]

| Cancer Type | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Leukemia | CCRF-CEM | 0.2 ± 0.03 |

| Ovarian | 1A9 | 0.6 ± 0.1 |

| Non-Small Cell Lung Cancer (NSCLC) | A549 | 1.1 ± 0.5 |

| NCI-H1299 | 6.8 ± 6.1 | |

| Breast | MX-1W | 1.8 ± 0.6 |

| MCF-7 | 7.3 ± 2.3 | |

| Colon | HCT-116 | 0.7 ± 0.2 |

| DLD-1 | 1.1 ± 0.4 | |

| Colo205 | 1.5 ± 0.6 | |

| KM20 | 1.8 ± 0.6 | |

| SW620 | 3.6 ± 0.8 | |

| S1 | 3.7 ± 2.0 | |

| HCT-15 | 4.2 ± 2.5 | |

| Moser | 5.3 ± 4.1 | |

| Melanoma | A375 | 1.1 ± 0.8 |

| Lox | 1.4 ± 0.6 | |

| SK-Mel-2 | 1.7 ± 0.5 |

- Median IC₅₀: 1.7 nM

- Average IC₅₀: 2.5 ± 2.1 nM [1]

The experimental workflow and mechanism of action for these assays are illustrated below.

Detailed In Vitro Cell Proliferation Assay Protocol

This protocol is adapted from the methodology used to generate the data in Table 1 [1].

Reagent Preparation

- This compound Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 10 mM). The solubility in DMSO is at least 39 mg/mL (~66.4 mM) [1] [2].

- Cell Culture Medium: Use appropriate medium for each cell line (e.g., RPMI-1640 for leukemia lines, DMEM for solid tumors), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to create a working concentration range. A typical 11-point, 3-fold serial dilution series is recommended, with a final top concentration of 10 nM. Include a solvent control (DMSO at the same concentration as in drug-treated wells, typically ≤0.1%).

Cell Seeding and Treatment

- Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension.

- Seeding: Seed cells into 96-well tissue culture plates at an optimal density determined for each cell line (e.g., 2,000 - 5,000 cells per well in 100 μL of medium). Allow cells to adhere overnight.

- Drug Addition: After 24 hours, add 100 μL of the pre-diluted Taltobulin solutions to the wells, resulting in the desired final concentrations (e.g., 0.1 to 10 nM). Each concentration and control should be tested in triplicate or quadruplicate.

Incubation and Viability Assessment

- Incubation: Incubate the treated cells for 72 hours (3 days) at 37°C in a humidified 5% CO₂ atmosphere [1].

- Cell Viability Measurement: After the incubation period, cell viability can be measured using a suitable assay.

- MTT Assay: A common and widely used method. Add MTT reagent to each well and incubate for 2-4 hours. The metabolically active cells convert MTT to purple formazan crystals. Solubilize the crystals with DMSO and measure the absorbance at 570 nm [3].

- Other Assays: Resazurin (Alamar Blue) or ATP-based luminescence assays are also excellent alternatives, often offering higher sensitivity [3].

Data Analysis

- Calculate % Viability: For each well, calculate the percentage of viable cells relative to the untreated control cells.

- Curve Fitting: Fit the dose-response data (logarithm of concentration vs. normalized response) using a four-parameter logistic (4PL) nonlinear regression model in software like GraphPad Prism.

- Determine IC₅₀: The IC₅₀ value is the concentration of Taltobulin that inhibits cell growth by 50% compared to the control. Report values as mean ± standard deviation from replicate experiments.

Key Experimental Considerations

- Aseptic Technique: Maintain sterile conditions throughout the procedure to prevent contamination.

- DMSO Control: The final concentration of DMSO in all wells (including controls) must be identical and kept low (≤0.1%) to avoid solvent toxicity.

- Assay Linearity: Ensure the cell viability assay used is within its linear range for accurate quantification.

- Cell Line Validation: Regularly authenticate cell lines and check for mycoplasma contamination to ensure experimental reproducibility.

References

HTI-286 tumor cell line growth inhibition IC50

HTI-286 Inhibitory Concentration (IC₅₀) Data

The table below summarizes the quantitative data on the anti-proliferative effects of HTI-286 on various hepatic tumor cell lines, as determined by the MTT assay.

Table 1: In vitro growth inhibition of hepatic tumor cell lines by HTI-286 [1]

| Cell Line | Cell Line Description | Reported IC₅₀ (nmol/L) |

|---|---|---|

| MH | Rat Morris hepatoma | ~2 nmol/L |

| HepG2 | Human hepatocarcinoma | ~2 nmol/L |

| Hep3B | Human hepatocarcinoma | ~2 nmol |

| Primary Human Hepatocytes (PHH) | Normal human liver cells | No significant decrease in viability detected |

Key Findings:

- Potent and Consistent Activity: HTI-286 exhibited high potency across all three tested hepatic tumor cell lines, with a mean IC₅₀ of approximately 2 nmol/L [1].

- Selective Toxicity: A crucial finding was that HTI-286 did not cause a detectable decrease in the viability of primary human hepatocytes, suggesting a potential selective toxicity towards cancer cells and a wider therapeutic window [1].

Detailed Experimental Protocol

This section outlines the core methodology used to generate the IC₅₀ data for HTI-286 in hepatic tumor cell lines [1].

Cell Culture and Compound Preparation

- Cell Lines: Morris hepatoma (MH), HepG2, and Hep3B cells were cultured in their respective media (RPMI 1640, MEM, DMEM), supplemented with 10% fetal bovine serum and antibiotics [1].

- HTI-286 Stock Solution: HTI-286 was dissolved in Dulbecco’s modified Eagle’s medium (DMEM) to create stock solutions of 5 mmol/L and 0.05 mmol/L. These stocks were serially diluted in culture medium to achieve the desired working concentrations for treatment [1].

MTT Proliferation Assay Protocol

The following workflow details the steps for the MTT assay used to determine IC₅₀ values.

Key Procedural Details:

- Cell Seeding: Cells were seeded in 96-well microtiter plates at pre-determined densities to ensure cell confluence rates of >50% at the time of analysis [1].

- Starvation: Before drug treatment, cells were starved in growth factor-depleted medium for one cell doubling time to synchronize the cell cycle [1].

- Drug Exposure: Cells were treated with HTI-286 at various concentrations for a duration of two cell doubling times [1].

- Viability Measurement: The MTT assay measures the metabolic activity of viable cells. The yellow MTT tetrazolium salt is reduced to purple formazan crystals by mitochondrial enzymes. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A higher absorbance correlates with a greater number of viable cells [1] [2].

- IC₅₀ Calculation: The drug concentration that resulted in a 50% reduction in absorbance compared to untreated control wells was calculated as the IC₅₀ [1].

Mechanism of Action and Resistance

HTI-286 is a synthetic analogue of hemiasterlin, a natural product derived from marine sponges. Its primary mechanism of action is the inhibition of microtubule function [1] [3].

Key Insights:

- Target: HTI-286 binds to the Vinca-peptide site on tubulin, depolymerizes microtubules, and arrests cells in the G2/M phase of the cell cycle, leading to apoptosis [1] [3].

- Overcoming Resistance: A significant feature of HTI-286 is its ability to circumvent P-glycoprotein (Pgp)-mediated resistance. Pgp is a multidrug resistance protein often overexpressed in cancers like HCC, which effluxes drugs like taxanes and vinca alkaloids, rendering them ineffective. HTI-286 is a poor substrate for this pump, allowing it to retain potency in resistant tumor models [1] [3].

Application Notes & Considerations

- MTT Assay Artifacts: Be aware that the MTT assay can be prone to artifacts. The measured IC₅₀ can be significantly influenced by factors such as initial cell seeding density and the cellular metabolic activity, which may not always directly correlate with cell number. Errors can be large and may not be easily adjustable [2].

- Confirmatory Assays: Consider using secondary, orthogonal methods to confirm results, such as direct cell counting (e.g., trypan blue exclusion) or apoptosis-specific assays (e.g., propidium iodide staining) to validate the anti-proliferative and cytotoxic effects [1] [2].

- In Vivo Efficacy: The promising in vitro data is supported by in vivo studies. Intravenous administration of HTI-286 significantly inhibited tumor growth in a rat allograft model of liver cancer [1].

Suggested Future Experiments

- Broader Panel Screening: Expand profiling of HTI-286 to a wider panel of cancer cell lines, including those with well-characterized resistance mechanisms to standard antimicrotubule agents.

- Combination Studies: Investigate the synergistic potential of HTI-286 when used in combination with other chemotherapeutic agents or targeted therapies.

- Biomarker Identification: Explore molecular biomarkers (e.g., specific tubulin isotypes) that could predict sensitivity or resistance to HTI-286.

References

Taltobulin trifluoroacetate in vivo xenograft model administration

Protocols for Xenograft Model Studies

The table below summarizes the core protocols for establishing and utilizing xenograft models in preclinical drug testing [1].

| Protocol Aspect | Description & Key Steps |

|---|---|

| Model Generation | Injects human CD34+ hematopoietic stem cells into immunodeficient NSG mice, followed by PDX generation to create a human immune system model [2]. |

| Drug Efficacy Testing | Involves tumor measurement via callipers, calculation of tumor mass (length × width² / 2), and daily clinical evaluation of treated mice [1]. |

| AML PDX Establishment | An optimized protocol designed to improve engraftment rates of human Acute Myeloid Leukemia (AML) in immunodeficient mice, particularly from frozen specimens [3]. |

| TNBC PDX Drug Testing | Utilizes a panel of patient-derived orthotopic xenografts representing multiple Triple-Negative Breast Cancer (TNBC) subtypes for preclinical drug efficacy tests (e.g., with mTOR inhibitors) [4]. |

Quantitative Data from Xenograft Studies

The following table outlines key quantitative parameters and endpoints commonly measured in xenograft drug efficacy studies [5] [6] [4].

| Parameter / Endpoint | Typical Measurements & Calculations |

|---|---|

| Tumor Volume Measurement | Tumor mass (mg) = length (mm) × width² (mm²) / 2 [5] [1]. |

| Drug Exposure Metrics | Daily unbound average concentration ((C_{avg, u})) or unbound maximum concentration ((C_{max, u})) are used to model exposure-response relationships [6]. |

| Growth Inhibition | Percentage of tumor growth inhibition (TGI) is calculated for drug-treated groups compared to a vehicle control group [4]. |

| Translational Scaling | Tumor Growth Inhibition (TGI) models are used, and parameters may be scaled from mice to humans using allometric exponents (e.g., -0.25) [6]. |

TGF-β Signaling Pathway in Cancer

Since the primary mechanism of action for Taltobulin (a microtubule-targeting agent) was not detailed in the search results, the diagram below illustrates the TGF-β signaling pathway, which is a common target in cancer therapy development and exemplifies the kind of pathway mapping useful for application notes [7]. TGF-β has a dual role, acting as both a tumor suppressor and a promoter.

The TGF-β pathway exerts complex and contradictory effects in cancer [7]:

- Tumor Suppression: In early stages, it inhibits cell proliferation by inducing CDK inhibitors (p15, p21, p27) and downregulating C-MYC. It can also promote apoptosis via proteins like DAPK and SHIP.

- Tumor Promotion: In late stages, it facilitates immune escape by inhibiting cytotoxic T cells and natural killer cells. It also promotes metastasis by inducing Epithelial-Mesenchymal Transition (EMT) and angiogenesis.

Methodology for Key Experiments

Here are detailed methodologies for core experiments in xenograft-based drug development.

Patient-Derived Xenograft Generation

This protocol details the creation of a humanized mouse model for studying immunotherapy resistance [2].

- Human CD34+ Cell Isolation: Isolate human CD34+ hematopoietic stem cells from umbilical cord blood under sterile conditions, using a density gradient medium like Ficoll-Paque.

- Mouse Humanization: Inject the isolated CD34+ cells into NOD SCID gamma (NSG) immunodeficient mice that are 5-6 weeks old. These mice must be kept in a Specific-Pathogen Free (SPF) facility.

- PDX Generation and Implantation: Implant fragments of a patient tumor subcutaneously into the flank or orthotopically into the mammary fat pad of the humanized mice. For breast cancer models, use female mice.

- Monitoring and Passaging: Allow the tumor to engraft and grow. The resulting PDX model can be serially passaged in new mice to expand the model for drug testing.

In Vivo Drug Efficacy Testing

This is a generalized protocol for evaluating drug efficacy in xenograft models [1] [4].

- Randomization: One week after tumor inoculation, when a palpable tumor (approximately 100-300 mm³) has formed, randomize the mice into control and treatment groups. A typical group size is eight animals.

- Drug Treatment: Administer the anticancer compound(s) according to the planned treatment schedule (e.g., daily, twice daily, or every four days). Include a vehicle control group.

- Tumor Measurement: Assess tumor dimensions regularly (every 2-3 days) using digital callipers. Calculate tumor volume or mass.

- Data Analysis: Plot tumor growth curves over time for each group. Calculate the percentage of tumor growth inhibition (%TGI) in treated groups compared to the control at the end of the study.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived ... [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patient-derived xenografts of triple-negative breast cancer ... [pmc.ncbi.nlm.nih.gov]

- 5. A predictive pharmacokinetic–pharmacodynamic model of ... [pmc.ncbi.nlm.nih.gov]

- 6. Optimized scaling of translational factors in oncology [pmc.ncbi.nlm.nih.gov]

- 7. The Role of TGF-β Signaling Pathways in Cancer and Its ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Taltobulin Trifluoroacetate-Induced Microtubule Disruption

Introduction to Taltobulin Trifluoroacetate and Mechanism of Action

This compound (also known as HTI-286) is a synthetic analogue of the natural tripeptide Hemiasterlin. It functions as a potent tubulin inhibitor, binding directly to tubulin dimers and disrupting microtubule polymerization. This activity makes it a valuable cytotoxin ("warhead") for Antibody-Drug Conjugates (ADCs) and a compelling tool for fundamental research on the cytoskeleton [1] [2]. Microtubules are dynamic polymers of α/β-tubulin that are critical for maintaining cellular structure, intracellular transport, and chromosomal segregation during mitosis. The dynamic instability of microtubules—characterized by alternating phases of growth and shrinkage—is precisely regulated by a host of cellular proteins, and its disruption severely impacts cell viability [3] [4].

The following diagram illustrates the core mechanism by which Taltobulin disrupts the microtubule network, leading to antimitotic effects and cell death.

Quantitative Biological Activity Profile

This compound demonstrates potent and broad-spectrum anti-proliferative activity across numerous cancer cell lines, as well as efficacy in animal tumor models [1] [2].

In Vitro Antiproliferative Activity

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of Taltobulin across a panel of human tumor cell lines after a 3-day incubation period [1] [2].

Table 1: In Vitro Growth Inhibition of Tumor Cell Lines by Taltobulin

| Cell Line | Cancer Type | Taltobulin IC₅₀ (nM) |

|---|---|---|

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |

| MX-1W | Breast | 1.8 ± 0.6 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 6.8 ± 6.1 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| Median IC₅₀ | 1.7 nM | |

| Average IC₅₀ | 2.5 ± 2.1 nM |

In Vivo Antitumor Efficacy

The table below outlines key parameters from animal studies demonstrating the efficacy of Taltobulin in mouse xenograft models [1] [2].

Table 2: In Vivo Efficacy of Taltobulin in Mouse Xenograft Models

| Parameter | Details |

|---|---|

| Animal Model | Athymic nu/nu female mice |

| Tumor Models | HCT-15, DLD-1 (colon); MX-1W (breast); KB-8-5 (epidermoid) |

| Dosage & Route | 1.6 mg/kg, intravenous (i.v.) |

| Treatment Duration | 35 days |

| Key Result | Significant inhibition of human tumor xenograft growth |

| Other Models/Regimen | KB-3-1 (epidermoid) & Lox (melanoma); 3 mg/kg, oral gavage (p.o.) |

| Inhibition in Oral Study | 92.3% (KB-3-1) and 82.2% (Lox) |

Detailed Experimental Protocols

Cell-Based Microtubule Disruption and Antiproliferative Assay

This protocol is designed to assess the effect of Taltobulin on microtubule integrity and cell proliferation in vitro [1].

Materials:

- Cell Lines: Any from Table 1 (e.g., MDA-MB-231, A549, HCT-116).

- Compound: this compound (CAS 228266-41-9). Purity: ≥98%. Store desiccated at -20°C.

- Vehicle: DMSO (cell culture grade).

- Equipment: Cell culture incubator (37°C, 5% CO₂), sterile tissue cultureware, micropipettes, hemocytometer or automated cell counter.

Procedure:

- Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 1,000-5,000 cells per well in 100 μL of complete growth medium. Allow cells to adhere overnight.

- Compound Treatment: Prepare a serial dilution of Taltobulin in DMSO, then further dilute in culture medium so that the final DMSO concentration is ≤0.1%. Add the compound-containing medium to the wells. Include vehicle-only (DMSO) wells as a negative control.

- Incubation: Incubate the treated cells for 72 hours (3 days) in a 37°C, 5% CO₂ incubator.

- Viability Assessment: After incubation, measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo). The specific method should be chosen based on the readout equipment available.

- Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the log of the compound concentration against the percentage of inhibition to determine the IC₅₀ value using non-linear regression analysis.

Analysis of Microtubule Stability by Acetylated α-Tubulin ELISA

Microtubule stability can be monitored by measuring levels of acetylated α-tubulin (AcTub), a common post-translational modification associated with stable microtubules [5] [4].

Materials:

- Cell Line: QBI293 or other adherent cell lines.

- Antibodies: Anti-acetylated α-tubulin antibody (e.g., clone 6-11B-1), anti-α-tubulin antibody for total tubulin loading control, HRP-conjugated secondary antibodies.

- Equipment: ELISA plate reader.

Procedure:

- Cell Treatment: Seed cells and treat with Taltobulin (e.g., 1 μM and 10 μM) or vehicle for 4 hours.

- Cell Lysis: Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice.

- Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

- ELISA: Coat an ELISA plate with equal amounts of protein from each sample. Perform standard ELISA steps: blocking, incubation with primary antibody (anti-AcTub), washing, incubation with HRP-conjugated secondary antibody, and addition of chromogenic substrate.

- Detection & Analysis: Measure the absorbance. Normalize AcTub signals to the total protein content or total α-tubulin levels. Express the results as fold-change relative to the vehicle-treated control to quantify microtubule stabilization or disruption.

In Vivo Tumor Xenograft Efficacy Protocol

This protocol evaluates the antitumor efficacy of Taltobulin in an animal model [1].

Materials:

- Animals: Athymic nu/nu female mice, 5-6 weeks of age.

- Tumor Cells: Human cancer cells (e.g., HCT-15 colon carcinoma) prepared for injection.

- Formulation: For i.v. administration, Taltobulin can be formulated in a vehicle such as DMSO: Tween 80: Saline = 10:5:85. The solution should be prepared fresh.

Procedure:

- Tumor Inoculation: Subcutaneously inject tumor cells (e.g., 5x10⁶ cells in 100 μL Matrigel) into the flank of each mouse.

- Randomization & Dosing: Once tumors reach a palpable size (~100-150 mm³), randomize mice into control and treatment groups (n=5-10). Administer Taltobulin (e.g., 1.6 mg/kg) or vehicle control via tail vein injection.

- Dosing Schedule: Administer doses according to the established schedule (e.g., once every few days) for the study duration (e.g., 35 days).

- Monitoring: Measure tumor dimensions and body weight 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

- Endpoint Analysis: At the end of the study, compare the mean tumor volume and body weight of the treatment group with the control group. Statistical significance is typically determined using a t-test.

Formulation and Solubility Guidelines

Successful experimentation, particularly in vivo, requires proper compound formulation. The table below lists validated formulations for this compound [1] [2].

Table 3: Solubility and Recommended Formulations for this compound

| Formulation | Composition | Preparation Notes | Primary Use |

|---|---|---|---|

| Stock Solution | DMSO | Soluble to at least 39 mg/mL (~66.4 mM). Prepare as a concentrated stock. | In vitro assays |

| Injection 1 | DMSO: Tween 80: Saline = 10:5:85 | Add 100 μL DMSO stock to 50 μL Tween 80, then dilute with 850 μL saline. | IP/IV/IM/SC |

| Injection 2 | DMSO: PEG300: Tween 80: Saline = 10:40:5:45 | Sequential dilution as per the ratio. | IP/IV/IM/SC |

| Injection 3 | DMSO: Corn oil = 10:90 | Add 100 μL DMSO stock to 900 μL corn oil. Mix well. | IP/SC |

Research Context and Comparative Assay Notes

- Metastasis vs. Primary Tumor Growth: Microtubule-targeting agents like Vinorelbine have been shown to reduce metastatic phenotypes (e.g., microtentacles and tumor cell reattachment) more effectively than they inhibit primary tumor cell viability in some contexts. This highlights the importance of selecting appropriate assays and models based on the research focus [6].

- Tubulin Post-Translational Modifications (PTMs): When assessing microtubule disruption or stabilization, monitoring PTMs like acetylation and detyrosination of α-tubulin provides valuable functional insights beyond mere polymer mass, as these modifications are correlated with microtubule stability and function [3] [4].

The following workflow diagram integrates the key protocols described above into a coherent research pathway, from in vitro screening to in vivo validation.

References

- 1. This compound | analogue of Hemiasterlin | InvivoChem [invivochem.com]

- 2. This compound 228266-41-9_ Microtubule (Tubulin)_Cell... [peptidedb.com]

- 3. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 4. Understand the Tubulin Code with Microtubules [news-medical.net]

- 5. Evaluation of Structure-Activity Relationship of Microtubule ... [pmc.ncbi.nlm.nih.gov]

- 6. reduces metastasis more effectively than... Microtubule disruption [breast-cancer-research.biomedcentral.com]

Established Methods for Apoptosis Induction and Analysis

Although a specific protocol for taltobulin is not available, the general principles for studying small molecule-induced apoptosis are well-established. The following workflow outlines the key experimental phases.

Quantitative Assessment of Apoptosis

To quantitatively determine the pro-apoptotic effect of a compound, researchers typically measure several key parameters. The table below summarizes common assays and their apoptotic readouts.

| Analysis Method | Key Apoptotic Readouts | Example Experimental Context |

|---|---|---|

| Western Blot | Cleavage of caspases-3, -8, -9; PARP cleavage; increased BimEL; Bax/Bcl-2 ratio [1] [2] [3] | Detection of caspase-3 and PARP cleavage in L929 cells treated with TNF/CHX [3]. |

| Caspase Activity Assay | Increased caspase-3/7, -8, or -9 activity [2] [3] | Time-dependent increase in caspase-3 activity in cells treated with a death-inducing compound [3]. |

| Flow Cytometry (Annexin V/PI) | Percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [2] [3] | Distinguishing apoptotic from necrotic cells in a population treated with a cytotoxic saponin [2]. |

| Mitochondrial Membrane Potential (MMP) Assay | Decreased MMP (e.g., with CMX-Ros dye) [2] | Disruption of MMP in Rh1 cells treated with TTB2, measured by flow cytometry [2]. |

| DNA Content Analysis (Flow Cytometry) | Increase in hypodiploid (sub-G1) cell population [3] | Quantification of cells with nuclear fragmentation after treatment [3]. |

| Quantitative Gene/Protein Expression | Upregulation of pro-apoptotic Bim, Bak, Bax; downregulation of Bcl-2 [1] [4] [2] | TGFβ-induced Bim expression in lymphocytes [1]. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Annexin V/Propidium Iodide Staining for Flow Cytometry

This protocol is used to distinguish early apoptotic, late apoptotic, and necrotic cells [2] [3].

- Cell Seeding and Treatment: Seed cells (e.g., 2x10⁵ per well in a 6-well plate) and culture for 24 hours. Treat with the compound of interest at various concentrations and for different durations.

- Cell Harvesting: After treatment, collect both attached and non-attached cells. Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

- Staining: Resuspend the cell pellet in 400 µL of 1x binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution. Incubate for 15 minutes in the dark at room temperature.

- Analysis: Analyze the samples immediately using a flow cytometer with a 488 nm excitation beam. A minimum of 10,000 events should be collected per sample. Analyze the populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

Mitochondrial Membrane Potential (MMP) Assessment using CMX-Ros

This assay measures the loss of MMP, a key event in the intrinsic apoptotic pathway [2].

- Cell Treatment: Seed and treat cells as described in the previous protocol.

- Staining Solution Preparation: Dilute the MitoTracker Red CMXRos stock solution (1 mM) in PBS to create a working solution with a final concentration of 500 nM.

- Staining and Incubation: Harvest and wash the cells. Resuspend the cell pellet in 100 µL of the 500 nM CMX-Ros working solution. Incubate for 45 minutes at 37°C.

- Analysis: Wash the cells with PBS and resuspend in PBS supplemented with 0.2% bovine serum albumin (BSA). Analyze by flow cytometry with a single excitation beam at 488 nm. A decrease in red fluorescence intensity indicates a loss of MMP.

Analysis of Caspase Activation and PARP Cleavage by Western Blot

This protocol confirms the activation of the caspase cascade, a hallmark of apoptosis [3].

- Cell Lysis: After treatment, harvest cells and lyse them in an appropriate lysis buffer (e.g., containing 20 mM HEPES, 250 mM sucrose, 10 mM KCl, 2 mM MgCl₂, 1 mM EDTA, and protease inhibitors) for 20 minutes on ice.

- Protein Quantification: Centrifuge the lysate and measure the protein concentration in the supernatant using an assay such as the BCA or DC protein assay.

- Gel Electrophoresis and Transfer: Separate 25-50 µg of total protein per sample by SDS-PAGE (e.g., 12% gel). Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

- Blocking and Antibody Incubation: Block the membrane with 5% skimmed milk for 2 hours. Incubate with primary antibodies (e.g., against caspase-3, caspase-8, caspase-9, or PARP) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detection: Detect the bands using an enhanced chemiluminescence (ECL) system. The cleavage and activation of caspases are indicated by the appearance of lower molecular weight bands, while PARP cleavage is shown by the shift from a 116 kDa full-length band to an 89 kDa fragment.

Apoptotic Signaling Pathways

Understanding the signaling pathways involved is critical for mechanistic studies. The diagram below integrates common pathways that may be engaged by a pro-apoptotic compound.

Critical Considerations for Protocol Design

When designing experiments to study apoptosis induction:

- Confirm Caspase Dependence: Use pan-caspase inhibitors (e.g., Z-VAD-fmk) to verify that cell death is primarily apoptotic. Be aware that inhibiting caspases can sometimes shift the mode of death to necroptosis [3].

- Analyze Multiple Time Points: Apoptosis is a dynamic process. Analyze key markers at several time points (e.g., 3, 6, 12, 24 hours) to capture the sequence of events.

- Include Relevant Controls: Always include a negative (vehicle-treated) control and a positive control (e.g., cells treated with a known apoptosis inducer like Staurosporine or TRAIL plus a sensitizing agent) to validate your assay conditions.

- Cell Type Specificity: Be mindful that apoptotic pathways and regulatory mechanisms can vary significantly between different cell types [5] [6].

I hope this structured overview of methods and protocols provides a solid foundation for your research on taltobulin and other apoptosis-inducing agents.

References

- 1. Transforming growth factor β (TGFβ)-induced apoptosis [pmc.ncbi.nlm.nih.gov]

- 2. TTB2 induces apoptosis in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis in TNF-Treated L929 Cells in the ... [mdpi.com]

- 4. Human liver sinusoidal endothelial cells induce apoptosis ... [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by organotin compounds in vitro [pubmed.ncbi.nlm.nih.gov]

- 6. Dual role for TGF-beta1 in apoptosis [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes & Protocols: HTI-286 Tubulin Polymerization Inhibition Assay

Introduction to HTI-286 and Tubulin Inhibition

HTI-286 is a fully synthetic analogue of the natural tripeptide hemiasterlin that functions as a potent antimitotic agent with demonstrated cytotoxic potential against various cancer cell lines. [1] This synthetic compound belongs to the class of tubulin destabilizing agents that effectively inhibit tubulin polymerization, contrasting with stabilizers like paclitaxel that promote microtubule assembly. [2] [3] HTI-286 has shown particular promise in preclinical studies for intravesical therapy of high-grade bladder cancer, where it significantly delayed tumor growth in orthotopic mouse models with minimal systemic absorption and toxicity. [1]

The significance of HTI-286 in cancer research stems from its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp) efflux pumps, a common limitation of many existing tubulin-targeting agents like taxanes. [4] [5] Modifications of HTI-286's structure have yielded analogs with enhanced potency against drug-resistant cell lines while maintaining comparable cytotoxicity to parent compounds in sensitive lines. [4] [6] These properties make HTI-286 both a valuable research tool for studying tubulin dynamics and a promising candidate for therapeutic development against resistant malignancies.

Mechanism of Action

Molecular Interactions with Tubulin

HTI-286 exerts its antimitotic effects through direct binding to the α-β tubulin heterodimer, the fundamental subunit of microtubules. [2] Biophysical characterization studies reveal that HTI-286 binds tubulin rapidly with a dissociation constant (Kd) of approximately 100 nM, and this initial association is enthalpically driven with a ΔH value of -14 kcal/mol at 25°C. [2] Unlike microtubule-stabilizing agents such as paclitaxel, HTI-286 effectively depolymerizes preassembled microtubules at micromolar concentrations, disrupting the delicate dynamics of microtubule networks essential for cellular functions. [2]

The binding of HTI-286 to soluble tubulin induces significant structural reorganization and oligomerization of tubulin subunits. [2] This results in the formation of a discrete 18.5 S species corresponding to a ring-like structure consisting of approximately 13 tubulin units, as determined by sedimentation equilibrium analyses. [2] The rate of these oligomer formations is dependent on both the concentration of HTI-286 and the incubation time, with the 18.5 S species forming relatively slowly compared to the initial binding event. [2] These structural alterations to tubulin and microtubules ultimately lead to cell cycle arrest at the G2/M phase and induction of apoptosis in proliferating cancer cells. [1]

Signaling Pathway Disruption

Table 1: Key Cellular Processes Affected by HTI-286-Induced Tubulin Inhibition

| Cellular Process | Effect of HTI-286 | Downstream Consequences |

|---|---|---|

| Mitosis | Disruption of mitotic spindle assembly | G2/M phase arrest, failed chromosome segregation |

| Cell Signaling | Altered intracellular trafficking | Disruption of RAF-MEK-ERK and PI3K/Akt pathways |

| Cell Motility | Impaired cytoskeletal dynamics | Reduced migration and invasion capacity |

| Apoptosis Regulation | Activation of mitochondrial pathway | Increased ROS, caspase activation, apoptosis |

The disruption of microtubule dynamics by HTI-286 has far-reaching consequences beyond simple mechanical interference with cell division. Microtubules serve as essential platforms for numerous cellular signaling pathways, and their disruption alters critical processes governing cell survival, proliferation, and metastasis. [3] While HTI-286 primarily targets tubulin directly, other tubulin inhibitors with similar mechanisms have been shown to inactivate the RAF-MEK-ERK signaling cascade through increased mitochondrial reactive oxygen species, consequently inhibiting cancer metastasis. [5]

The PI3K/Akt axis, a key signaling pathway regulating cell migration, proliferation, survival, and apoptosis, is particularly affected by microtubule-targeting agents. [7] Growing evidence indicates that PI3K/Akt signaling participates in the processes of cell apoptosis and migration induced by various microtubule-targeting agents in cancer cells. [7] This pathway also enhances microtubule stability, thereby promoting tumor cell invasion and migration, suggesting that HTI-286's disruption of microtubules may impair these critical pro-survival and metastatic signaling networks. [7]

Figure 1: Mechanism of HTI-286 Tubulin Inhibition and Cellular Effects - This diagram illustrates the molecular and cellular consequences of HTI-286 binding to tubulin, leading to oligomerization, microtubule destabilization, and ultimately cell cycle arrest and apoptosis.

Experimental Protocols & Methodologies

Tubulin Polymerization Inhibition Assay

3.1.1 Materials and Reagents

- Purified tubulin (typically from bovine or porcine brain, ≥97% purity)

- HTI-286 stock solution (10 mM in DMSO, store at -20°C)

- GTP solution (10 mM in polymerization buffer)

- Polymerization buffer: 1 M PIPES pH 6.9, 2 M glycerol, 100 mM MgCl₂, 10 mM EGTA

- Control compounds: Paclitaxel (microtubule stabilizer), Vincristine (destabilizer)

- 96-well microplates (clear, flat-bottom for turbidity measurements)

- Plate reader with temperature control and 340 nm absorbance capability

3.1.2 Procedure

- Prepare tubulin solution by reconstituting purified tubulin in cold polymerization buffer to a final concentration of 2 mg/mL. Keep on ice throughout preparation.

- Add GTP to the tubulin solution to a final concentration of 1 mM.

- Aliquot tubulin solution into separate tubes and add HTI-286 to desired test concentrations (typically 1-10 μM). Include vehicle control (DMSO) and appropriate positive controls.

- Transfer solutions to pre-chilled 96-well microplate (100 μL per well).

- Immediately place plate in pre-warmed plate reader (37°C) and initiate kinetic measurements.

- Monitor turbidity by measuring absorbance at 340 nm every 30 seconds for 60 minutes.

- Calculate polymerization parameters: lag time, polymerization rate, and maximum extent of polymerization.

Cell-Based Cytotoxicity Assay

3.2.1 Materials and Reagents

- Cancer cell lines (KB-3-1, KB-8-5, KB-V1, or other relevant models)

- Complete cell culture medium (appropriate for cell line with serum)

- HTI-286 stock solutions (serial dilutions in DMSO, final DMSO concentration ≤0.1%)

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- Cell culture plates (96-well, flat-bottom, tissue culture treated)

- Microplate reader with 570 nm absorbance capability

3.2.2 Procedure

- Seed cells in 96-well plates at optimal density (typically 3,000-10,000 cells/well) in complete medium and incubate for 24 hours (37°C, 5% CO₂).

- Prepare HTI-286 dilutions in complete medium to achieve desired final concentrations (typically 0.1 nM to 10 μM).

- Treat cells with HTI-286 dilutions or vehicle control, including blank wells (medium only) for background subtraction.

- Incubate plates for 72 hours (37°C, 5% CO₂).

- Add MTT reagent (10 μL of 5 mg/mL stock per 100 μL medium) and incubate for 2-4 hours.

- Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO.

- Measure absorbance at 570 nm with reference filter at 630 nm.

- Calculate cell viability as percentage of vehicle control after background subtraction.

Figure 2: HTI-286 Tubulin Polymerization Assay Workflow - This flowchart outlines the key steps in performing the tubulin polymerization inhibition assay with HTI-286, from reagent preparation to data analysis.

Quantitative Data Summary

HTI-286 Potency Across Experimental Models

Table 2: Summary of HTI-286 Biological Activity in Various Assay Systems

| Assay Type | Experimental System | HTI-286 Activity | Reference Compound | Comparative Efficacy |

|---|---|---|---|---|

| Tubulin Polymerization | Purified tubulin | Kd ≈ 100 nM; induces 18.5S oligomers | Hemiasterlin: Similar binding affinity | Comparable tubulin binding potency [2] |

| Cytotoxicity (Sensitive Lines) | KB-3-1 cells | IC₅₀ comparable to paclitaxel | Paclitaxel: Standard comparator | Potency equivalent to paclitaxel [4] |

| Cytotoxicity (Resistant Lines) | P-gp expressing KB-8-5, KB-V1 | Retained potency | Paclitaxel: Reduced activity | Superior to paclitaxel in P-gp lines [4] |

| In Vivo Efficacy | Orthotopic bladder cancer (mice) | Significant tumor growth delay at 0.2 mg/mL | Mitomycin C: 2.0 mg/mL required | Comparable efficacy at 10-fold lower concentration [1] |

| Systemic Exposure | Intravesical instillation (mice) | 1.5-2.1% bioavailability | N/A | Minimal systemic absorption [1] |

Structure-Activity Relationship Findings

Table 3: Activity of HTI-286 Analogues with B-Segment Modifications

| Compound | B-Segment Modification | KB-3-1 Cytotoxicity | P-gp Expressing Cell Lines | Tubulin Polymerization Inhibition |

|---|---|---|---|---|

| HTI-286 (parent) | Reference structure | +++ | +++ | Strong inhibition [4] |

| Methylsulfide analog | Methylsulfide group | +++ | +++ | Comparable to parent [4] |

| Fluoride analog | Fluoride substituent | +++ | +++ | Comparable to parent [4] |

| Proline amide analog | D-piece carboxylic acid modification | +++ | Effective in xenograft model | Potent tubulin inhibition [6] |

| Ketone reduction analog | Carboxylic acid to ketone | ++ | ++ | Potent activity [6] |

| Alcohol conversion analog | Carboxylic acid to alcohol | ++ | ++ | Potent activity [6] |

The quantitative data demonstrates that HTI-286 maintains potent cytotoxicity against cancer cell lines, with particular advantage in P-glycoprotein expressing models where conventional tubulin-targeting agents like paclitaxel show reduced efficacy. [4] Modifications to the B-segment of HTI-286 and transformations of its carboxylic acid group yield analogs with comparable or enhanced potency while maintaining activity against multidrug-resistant phenotypes. [4] [6] The in vivo efficacy of HTI-286 in orthotopic bladder cancer models at concentrations ten-fold lower than mitomycin C highlights its potential for clinical translation, especially given its low systemic absorption when administered intravesically. [1]

Technical Applications & Notes

Implementation in Drug Discovery Research

HTI-286 tubulin polymerization assays serve as critical tools in anticancer drug discovery, particularly for identifying compounds that can overcome multidrug resistance. The experimental protocols outlined can be adapted for high-throughput screening of compound libraries by miniaturizing to 384-well format and automating liquid handling steps. When establishing these assays, researchers should include appropriate benchmark compounds including microtubule stabilizers (paclitaxel, epothilones) and destabilizers (vinca alkaloids, colchicine) to properly contextualize results.

For comprehensive mechanism of action studies, HTI-286 assays can be combined with complementary techniques such as immunofluorescence microscopy to visualize microtubule network disruption, flow cytometry to quantify cell cycle arrest, and live-cell imaging to track mitotic progression. The structure-activity relationship data provided offers valuable guidance for medicinal chemistry efforts aimed at optimizing drug-like properties while maintaining potency against resistant malignancies.

Troubleshooting and Optimization

- Polymerization assay variability: If tubulin polymerization shows excessive well-to-well variability, ensure tubulin is properly aliquoted and never subjected to freeze-thaw cycles more than twice. Always prepare fresh GTP solutions.

- Poor signal-to-noise in cytotoxicity assays: Optimize cell seeding density for each cell line and ensure logarithmic growth throughout the assay. Include reference controls with known IC₅₀ values to validate assay performance.

- HTI-286 solubility issues: While DMSO is suitable for stock solutions, ensure final DMSO concentration does not exceed 0.5% in cell-based assays to avoid solvent toxicity. For in vivo applications, develop appropriate formulation strategies.

- Inconsistent results in resistant lines: Regularly authenticate cell lines and confirm P-glycoprotein expression in resistant models using Western blotting or flow cytometry.

References

- 1. Intravesical chemotherapy of high-grade bladder cancer ... [pubmed.ncbi.nlm.nih.gov]

- 2. Biophysical Characterization of the Interactions of HTI-286 ... [pubmed.ncbi.nlm.nih.gov]

- 3. Current advances of tubulin inhibitors as dual acting small ... [pmc.ncbi.nlm.nih.gov]

- 4. . Synthesis and biological activity of Tubulin - inhibitors ... HTI 286 [pubmed.ncbi.nlm.nih.gov]

- 5. A novel tubulin inhibitor, No.07, shows anti-cancer and ... [sciencedirect.com]

- 6. (PDF) D-piece modifications of the hemiasterlin analog HTI - 286 ... [academia.edu]

- 7. A new tubulin inhibitor template acting on PI3K/Akt ... [pmc.ncbi.nlm.nih.gov]

Taltobulin trifluoroacetate oral gavage administration model

Introduction to Taltobulin Trifluoroacetate

This compound is a synthetic analogue of the natural tripeptide hemiasterlin and functions as a potent antimicrotubule agent [1] [2]. Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest and apoptosis [1]. A key characteristic of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance in vitro and in vivo, making it a compound of interest for targeting resistant cancers [2]. It is also investigated for use as a cytotoxin "warhead" in Antibody-Drug Conjugates (ADCs) [1].

In Vivo Oral Gavage Administration Model

The following protocol summarizes the use of this compound in animal models, as cited in the literature.

1. Animal Model Preparation

- Species/Strain: Athymic nu/nu female mice [1] [2].

- Age: 5-6 weeks [1].

- Xenografts: Models include KB-3-1 epidermoid carcinoma and Lox melanoma [1] [2].

2. Dosing Formulation and Administration

- Compound: Taltobulin (HTI-286) [1].

- Dosage: 3 mg/kg [1] [2].

- Route: Oral gavage (p.o.) [1].

- Treatment Duration: The specific duration was not explicitly detailed in the provided results, but the outcome was measured after a defined treatment period [1].

3. Efficacy Outcomes The table below summarizes the quantitative results from the referenced xenograft studies:

| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Citation |

|---|---|---|---|

| KB-3-1 epidermoid | Taltobulin (3 mg/kg p.o.) | 92.3% | [1] |

| Lox melanoma | Taltobulin (3 mg/kg p.o.) | 82.2% | [1] |

This data demonstrates significant antitumor efficacy of Taltobulin administered via oral gavage in these specific models.

Supporting In Vitro Protocol and Data

The in vivo efficacy is supported by robust in vitro data. The following protocol can be used to determine the compound's potency in cell cultures.

Cell Cytotoxicity Assay Protocol [1] [3]

- Cell Lines: A broad panel of human tumor cell lines can be used, including but not limited to leukemia (CCRF-CEM), ovarian (1A9), non-small cell lung cancer (A549, NCI-H1299), breast (MX-1W, MCF-7), colon (HCT-116, DLD-1), and melanoma (A375, Lox) [1].

- Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well in complete medium (e.g., DMEM with 10% FBS and antibiotics) [3].

- Compound Treatment:

- Viability Measurement:

- Data Analysis: Calculate IC₅₀ values (the concentration that inhibits 50% of cell growth) using non-linear regression analysis of the dose-response curves.

The table below summarizes the in vitro sensitivity of a selection of cancer cell lines to Taltobulin:

| Cell Line | Type | Taltobulin IC₅₀ (nM) |

|---|---|---|

| CCRF-CEM | Leukemia | 0.2 ± 0.03 [1] |

| 1A9 | Ovarian | 0.6 ± 0.1 [1] |

| A549 | NSCLC | 1.1 ± 0.5 [1] |

| MX-1W | Breast | 1.8 ± 0.6 [1] |

| HCT-116 | Colon | 0.7 ± 0.2 [1] |

| MCF-7 | Breast | 7.3 ± 2.3 [1] |

| A375 | Melanoma | 1.1 ± 0.8 [1] |

Data presented as mean ± SD where available. NSCLC: Non-small cell lung cancer. The median IC₅₀ across 18 tumor cell lines was 1.7 nM [1].

Insights into Mechanisms of Drug Resistance

Research indicates that growth factor signaling can modulate the response of cancer cells to Taltobulin. Understanding these pathways is crucial for designing combination therapies.

- Protective Role of FGF1: In MCF-7 breast cancer cells, Fibroblast Growth Factor 1 (FGF1) can protect cells from Taltobulin-induced cytotoxicity, promoting cell viability, reducing apoptosis, and increasing cell migration [3].

- Signaling Pathways: The protective effect of FGF1 is mediated through the activation of its receptors (FGFRs) and involves signaling via both the ERK and AKT pathways [3].

- Comparative Mechanism: In contrast, Epidermal Growth Factor (EGF) also exerts a protective effect in the same model, but does so primarily through the ERK pathway, and not AKT [3].

- Overcoming Resistance: The use of specific FGFR inhibitors (e.g., PD173074) can block this FGF1-mediated protection, thereby restoring the efficacy of Taltobulin [3].

The following diagram illustrates the signaling pathways involved in this resistance mechanism and the potential points of inhibition.

Formulation and Solubility Guidance

For in vivo studies, especially oral administration, proper formulation is critical. Here are suggested formulations based on the provided data.

Solubility Data: this compound is soluble in DMSO at ≥39 mg/mL (~66.4 mM) [1] [2].

Suggested In Vivo Formulations for Oral Gavage [1]:

- Formulation 3: DMSO : Corn oil = 10 : 90

- Preparation Example: To prepare 1 mL of a 2.5 mg/mL working solution, add 100 μL of a 25 mg/mL DMSO stock solution to 900 μL of corn oil. Mix thoroughly until a clear solution or uniform suspension is achieved [1].

- Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

- Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

Storage: The powder should be stored at -20°C for long-term stability (3 years). Prepared solutions in DMSO can be stored at -80°C for 6 months [1].

Important Notes and Disclaimer

- Intended Use: This product is strictly for research use and is not intended for human diagnostic or therapeutic use [1].

- Validation: The referenced protocols are intended for guidance. Researchers should independently validate all methods in their specific experimental systems [1].

Conclusion

This compound is a potent tubulin-inhibiting cytotoxin effective against a wide spectrum of cancer cell lines and demonstrated significant tumor growth inhibition in mouse xenograft models when administered via oral gavage. These application notes provide a foundational framework for researchers to utilize this compound in vitro and in vivo. The emerging understanding of growth factor-mediated resistance mechanisms, particularly involving FGF1, also highlights potential strategies for enhancing its efficacy through rational combination therapies.

References

Taltobulin Trifluoroacetate Solubility & DMSO: Key Considerations

The core challenge is that taltobulin is a complex peptide-like drug, and its trifluoroacetate (TFA) salt, while improving solubility, can introduce complications in biological assays. The table below summarizes the main issues and recommended actions.

| Issue | Root Cause | Recommended Action |

|---|---|---|

| Low aqueous solubility after dilution from DMSO stock | Compound precipitation upon dilution into aqueous buffers | Test final DMSO concentration not exceed 0.5% (v/v) in assays [1] |

| Carryover of residual TFA counterion | High concentration of TFA from stock solution can alter assay pH or system biology [2] | Consider salt form (e.g., acetate) if TFA interferes; lyophilize stock and reconstitute in desired buffer to reduce TFA [2] |

| Uncertainty in working concentration | Precipitation not always visible; cytosolic concentration differs from media concentration [1] | Use quantitative assays (e.g., CAPA) to measure cytosolic penetration [1] |

Troubleshooting Guide for Solubility and Precipitation Issues

If you encounter precipitation or suspect TFA-related interference, the following workflow outlines a systematic approach to resolve these issues.

Experimental Protocol: Using DMSO Stock Solutions in Cell-Based Assays

This protocol outlines how to properly use a DMSO stock solution of taltobulin trifluoroacetate for cell-based assays to minimize solubility issues.

Principle: To create a serial dilution of the drug in DMSO, which is then diluted into aqueous cell culture medium, ensuring the final concentration of DMSO is low enough to not cause cytotoxicity or compound precipitation [1].

Materials:

- This compound DMSO stock solution (e.g., 10 mM)

- Dimethyl sulfoxide (DMSO), cell culture grade

- Cell culture medium (without serum for dilution steps, if necessary)

- Phosphate-buffered saline (PBS)

- Multi-well cell culture plates

Procedure:

- Prepare Intermediate Dilutions: Perform a serial dilution of the taltobulin stock solution in DMSO to create a range of concentrations (e.g., 100x of the desired final concentration).

- Dilute into Medium: Add a small volume of each intermediate DMSO dilution (e.g., 1 µL) to the appropriate volume of cell culture medium (e.g., 100 µL for a 96-well plate). This yields the final working concentration of the drug and a final DMSO concentration of 0.5% (v/v).

- Mix Gently: Pipette the mixture up and down gently to ensure homogeneity. Do not vortex, as this can lead to frothing and protein denaturation.

- Apply to Cells: Immediately add the drug-medium mixture to cells that have been washed with PBS.

- Include Controls: Always include vehicle control wells that receive the same concentration of DMSO (e.g., 0.5%) without the drug.

Notes:

- The stability of the compound in aqueous solution should be determined empirically.

- If precipitation is observed visually or suspected, the protocol should be adjusted.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I add the DMSO stock to the aqueous cell culture medium? This is a "solvent shift" precipitation. The compound is highly soluble in DMSO but has much lower solubility in the aqueous buffer. When diluted, the environment becomes unfavorable, leading to precipitation. Using the lowest possible final DMSO concentration and adding the DMSO stock directly to the medium while vortexing can help.

Q2: The compound is in solution, but my biological assay shows no activity. What could be wrong? The compound might be sequestered in endosomes rather than reaching its cytosolic target [1]. The TFA counterion could also be affecting your biological system (e.g., altering pH) [2]. It is recommended to use a quantitative cytosolic penetration assay like CAPA to confirm delivery and/or test a different salt form of the drug [1].

Q3: Are there alternatives to using a DMSO stock solution? Yes. You can lyophilize the DMSO stock and reconstitute it directly in a suitable aqueous buffer or in a mixture of water with a co-solvent like ethanol or PEG-300. However, the aqueous solubility of the compound will be the limiting factor.

Key Technical Takeaways

- DMSO Concentration is Critical: Strictly maintaining final DMSO concentrations at 0.5% (v/v) or lower is the most effective way to prevent precipitation and avoid cellular toxicity [1].

- The TFA Counterion Can Interfere: Be aware that the trifluoroacetate ion itself can sometimes be the source of biological interference, not the drug molecule [2].

- Measure Cytosolic Delivery: For intracellular targets, do not rely solely on the nominal concentration in the medium. Use quantitative methods like the ChloroAlkane Penetration Assay (CAPA) to determine the actual cytosolic concentration [1].

References

HTI-286 stock solution preparation storage stability

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my HTI-286 stock solution? The supplier MedChemExpress provides specific handling instructions for HTI-286 [1].

- Solvent: DMSO is recommended.

- Stock Concentration: A concentration of 10 mM is standard, prepared in a volume of 1 mL of DMSO [1].

- Storage: For long-term stability, aliquoting and storing the stock solution at -80°C is advised. Under these conditions, the solution is stable for 6 months. For short-term daily use, storing at -20°C will maintain stability for 1 month [1].

Q2: What is the proven cellular mechanism of action of HTI-286? HTI-286 is a synthetic analogue of the natural tripeptide hemiasterlin. It is a potent antimicrotubule agent that works by [2]:

- Inhibiting the polymerization of purified tubulin.

- Disrupting microtubule organization within cells.

- Inducing cell cycle arrest at the G2-M phase.

- Ultimately triggering apoptosis (programmed cell death).

Q3: A key advantage of HTI-286 is its ability to circumvent certain resistance mechanisms. How does it achieve this? Unlike other antimicrotubule agents like taxanes or vinca alkaloids, HTI-286 is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump [2] [3]. This allows it to retain potency in cell lines and xenograft models that have developed resistance to other drugs through P-gp overexpression [2] [3].

Key Experimental Protocols & Data

1. In Vitro Proliferation/Cytotoxicity Assay (MTT Assay) This protocol, used to determine the IC₅₀ of HTI-286 in hepatic tumor cell lines, can be adapted for other cell types [3].

- Objective: To determine the concentration of HTI-286 that inhibits 50% of cell growth (IC₅₀).

- Methodology:

- Cell Seeding: Culture tumor cells in 96-well microtiter plates at predetermined densities.

- Drug Exposure: Add fresh medium containing a range of HTI-286 concentrations. The exposure time should be for 1, 2, or 3 cell doubling times (determined beforehand for each cell line).

- Viability Measurement: Add MTT tetrazolium salt solution (5 mg/mL) for 3 hours. Viable cells will reduce MTT to purple formazan crystals.

- Solubilization & Quantification: Remove the medium, solubilize the crystals with DMSO (100 μL/well), and measure the absorbance at 562 nm.

- Data Analysis: The drug concentration that inhibits absorbance by 50% compared to untreated control cells is calculated as the IC₅₀.

2. Immunofluorescence Assay for Microtubule Disruption This protocol visually confirms the direct target of HTI-286 within cells [3].

- Objective: To observe the disruption of cellular microtubule networks after HTI-286 treatment.

- Methodology:

- Cell Preparation: Plate cells on cover slips placed in 6-well dishes.

- Treatment: After two days, add medium with or without HTI-286 for a duration of two cell doubling times.

- Fixation and Permeabilization: Wash cells with PBS and fix with cold methanol for 15 minutes.

- Staining: Incubate cells with a primary anti-α-tubulin antibody (e.g., clone DM 1A) for 1 hour at room temperature.

- Detection: After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., FITC-goat anti-mouse IgG) for 30 minutes.

- Imaging: Mount the cover slips and examine the microtubule morphology using a fluorescence microscope.

Experimental Data Summary

The table below summarizes key quantitative findings from published research on HTI-286.

| Model System | Key Finding | Value (Mean ± SD or Range) | Context / Citation |

|---|---|---|---|

| In Vitro Potency | Average IC₅₀ in 18 human tumor cell lines | 2.5 ± 2.1 nM [2] | Includes leukemia, ovarian, breast, colon, and melanoma lines. |

| In Vitro Potency | IC₅₀ in hepatic tumor cell lines (MH, HepG2, Hep3B) | ~2 nM [3] | MTT assay after 2-3 doubling times. |

| In Vivo Efficacy | Tumor growth inhibition | 66% - 98% [2] | Various human tumor xenograft models in mice (e.g., HCT-15, MX-1W). |

| Resistance Factor | Fold-resistance in 1A9-HTI(R) cells | 57 - 89-fold [4] | Compared to parental ovarian carcinoma 1A9 cells. |

Troubleshooting Guide